An In-Depth Technical Guide to Methyl 1,4-dihydroquinoline-3-carboxylate (CAS 53936-94-0)
An In-Depth Technical Guide to Methyl 1,4-dihydroquinoline-3-carboxylate (CAS 53936-94-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of Methyl 1,4-dihydroquinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Introduction: The Significance of the 1,4-Dihydroquinoline Scaffold
The 1,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1][2] Its structural similarity to the nicotinamide adenine dinucleotide (NADH) coenzyme has made it a focal point for the development of various therapeutic agents.[3] The stability of this scaffold, coupled with the potential for diverse functionalization, allows for the fine-tuning of its pharmacological properties, making it a versatile platform for drug design.
Methyl 1,4-dihydroquinoline-3-carboxylate (CAS 53936-94-0) is a specific derivative that holds promise as a building block in the synthesis of more complex molecules. Its potential applications span from the development of novel kinase inhibitors to agents targeting neurodegenerative diseases.[4][5]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic characteristics of a compound is fundamental for its application in research and development.
Table 1: Physicochemical Properties of Methyl 1,4-dihydroquinoline-3-carboxylate
| Property | Value | Source |
| CAS Number | 53936-94-0 | [6] |
| Molecular Formula | C₁₁H₁₁NO₂ | [6] |
| Molecular Weight | 189.21 g/mol | Calculated |
| Appearance | Powder | [6] |
| Melting Point | 136-139 °C | [6] |
| Storage Temperature | Room Temperature | [6] |
Spectroscopic Data
While a dedicated, publicly available full spectrum for Methyl 1,4-dihydroquinoline-3-carboxylate is not readily found, data for closely related and substituted analogs provide valuable insights into the expected spectral features. The interpretation of these spectra is crucial for confirming the identity and purity of the synthesized compound.
-
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the protons on the dihydroquinoline ring system and the methyl ester group. The aromatic protons will typically appear in the downfield region (δ 7.0-8.5 ppm), while the protons on the dihydropyridine ring will be more upfield. The methyl group of the ester will present as a singlet, typically around δ 3.7 ppm.[5]
-
¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal (δ > 160 ppm). Aromatic carbons will resonate in the δ 110-150 ppm range, while the sp³ hybridized carbons of the dihydropyridine ring will appear at higher field.[5][7]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by key absorption bands corresponding to the functional groups present. A strong absorption band around 1680-1720 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl group. The N-H stretching vibration of the dihydroquinoline ring will likely appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations for both aromatic and aliphatic protons, as well as C=C stretching bands for the aromatic ring, will also be present.[8][9]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 189. The fragmentation pattern will provide further structural information, with common losses including the methoxy group (-OCH₃) from the ester.[4]
Synthesis of Methyl 1,4-dihydroquinoline-3-carboxylate
The Hantzsch dihydropyridine synthesis is a classic and versatile method for the preparation of 1,4-dihydropyridine derivatives and can be adapted for the synthesis of 1,4-dihydroquinolines.[1][10] This one-pot multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.
Conceptual Hantzsch Synthesis Workflow
The following diagram illustrates the general principle of the Hantzsch synthesis as it could be applied to Methyl 1,4-dihydroquinoline-3-carboxylate.
Caption: General workflow of the Hantzsch synthesis for Methyl 1,4-dihydroquinoline-3-carboxylate.
Detailed Experimental Protocol (Hypothetical, based on related procedures)
The following protocol is a representative procedure based on established methods for the synthesis of similar 1,4-dihydroquinoline derivatives.[5] Researchers should optimize these conditions for their specific laboratory setup.
Materials:
-
2-Aminobenzaldehyde
-
Methyl acetoacetate
-
Ethanol (or other suitable solvent)
-
Catalyst (e.g., a few drops of acetic acid or piperidine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add methyl acetoacetate (2.0 equivalents) followed by the catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford pure Methyl 1,4-dihydroquinoline-3-carboxylate.
Self-Validation: The identity and purity of the synthesized product must be confirmed by the spectroscopic methods detailed in Section 2 (¹H NMR, ¹³C NMR, IR, and MS) and by melting point determination.
Applications in Drug Development
The 1,4-dihydroquinoline scaffold is a key component in a variety of pharmacologically active compounds. Derivatives have shown a wide range of biological activities, including:
-
Kinase Inhibition: Certain 1,4-dihydroquinoline derivatives have been identified as potent inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1), which are implicated in neurodegenerative diseases such as Alzheimer's disease.[4][5]
-
Antibacterial Agents: The quinoline core is famously present in the quinolone class of antibiotics. While the target compound itself is not an antibiotic, it can serve as a starting material for the synthesis of novel antibacterial agents.[11]
-
Anticancer Activity: The planar nature of the quinoline ring system allows for intercalation with DNA, a mechanism of action for some anticancer drugs. Research into the anticancer properties of novel 1,4-dihydroquinoline derivatives is an active area of investigation.
-
Neuroprotective Effects: The biooxidizable nature of the 1,4-dihydroquinoline scaffold suggests potential for antioxidant properties and the ability to mitigate oxidative stress in brain tissues, which is relevant to the treatment of neurodegenerative disorders.[4]
Conclusion
Methyl 1,4-dihydroquinoline-3-carboxylate is a valuable heterocyclic compound with a stable and versatile scaffold. Its synthesis via the Hantzsch reaction provides a straightforward route to this important building block. The potential for this molecule and its derivatives in the development of novel therapeutics, particularly in the areas of neurodegenerative diseases and oncology, makes it a compound of significant interest for further research and development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists working with this promising molecule.
References
- Anderson, D. R. (1974). In Analysis of Silicones (A. Lee Smith, Ed.). Wiley-Interscience.
-
Bollack, B., et al. (2023). Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core. Molecules, 28(1), 36. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
- Ishikawa, H., & Fujii, N. (2011). Design, synthesis, and biological evaluation of novel influenza virus RNA polymerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 253-256.
-
Khmelevskaya, E. A., et al. (2022).[10]-Hydride Shift Triggered N-Dealkylative Cyclization into 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates via Boronate Complexes. Molecules, 27(16), 5326. [Link]
- Luo, F.-T., & Jeevanandam, A. (1998). Simple transformation of nitrile into ester by the use of chlorotrimethylsilane. Tetrahedron Letters, 39(51), 9455-9456.
- Muhammad, N., et al. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Frontiers in Chemistry, 10, 847952.
- Ogawa, Y., et al. (2001). A new inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and cdc2-like kinase (CLK). Bioorganic & Medicinal Chemistry Letters, 11(10), 1261-1264.
-
PubChem. (n.d.). 1-Methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. Retrieved from [Link]
- Ram, V. J. (2001). Quinazolines: a new class of antimicrobial agents. Drug News & Perspectives, 14(7), 415-422.
- Reppart, S. M., et al. (1996). Molecular characterization of a second melatonin receptor expressed in human retina and brain: the Mel1b melatonin receptor. Proceedings of the National Academy of Sciences, 92(19), 8734-8738.
- Smith, A. L. (1960). Infrared spectra-structure correlations for organosilicon compounds. Spectrochimica Acta, 16(1-2), 87-105.
- Smith, B. C. (1999).
- Vandenheste, T., & Paquette, L. A. (1991).
- Vdovin, V. M., & Nametkin, N. S. (1964). 1,4-Dihydropyridines. Russian Chemical Reviews, 33(11), 543.
- Wentland, M. P., et al. (1984). Novel 1,8-naphthyridine antibacterial agents: synthesis and structure-activity relationships of 7-substituted 1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 27(9), 1103-1108.
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
